(3R,7aR)-3-(trichloromethyl)-hexahydropyrrolo[1,2-c][1,3]oxazol-1-one
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Overview
Description
(3R,7aR)-3-(Trichloromethyl)tetrahydro-1H-pyrrolo[1,2-c][1,3]oxazol-1-one is a heterocyclic compound that features a unique combination of a pyrrolo and oxazol ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,7aR)-3-(Trichloromethyl)tetrahydro-1H-pyrrolo[1,2-c][1,3]oxazol-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a trichloromethyl ketone with an amino alcohol, followed by cyclization to form the desired heterocyclic structure .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the synthesis likely involves scalable reactions similar to those used in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
(3R,7aR)-3-(Trichloromethyl)tetrahydro-1H-pyrrolo[1,2-c][1,3]oxazol-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the trichloromethyl group.
Substitution: The trichloromethyl group can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while substitution could introduce various functional groups in place of the trichloromethyl group.
Scientific Research Applications
(3R,7aR)-3-(Trichloromethyl)tetrahydro-1H-pyrrolo[1,2-c][1,3]oxazol-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3R,7aR)-3-(Trichloromethyl)tetrahydro-1H-pyrrolo[1,2-c][1,3]oxazol-1-one involves its interaction with specific molecular targets. The trichloromethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their function. The compound’s unique ring structure also allows it to fit into specific binding sites, affecting biological pathways.
Comparison with Similar Compounds
Similar Compounds
Tetrahydro-1H,3H-Pyrrolo[1,2-c]oxazol-1-one: A structurally similar compound without the trichloromethyl group.
Pyrrolo[1,2-a]indoles: Another class of heterocycles with diverse pharmacological properties.
Uniqueness
(3R,7aR)-3-(Trichloromethyl)tetrahydro-1H-pyrrolo[1,2-c][1,3]oxazol-1-one is unique due to the presence of the trichloromethyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various fields.
Biological Activity
(3R,7aR)-3-(trichloromethyl)-hexahydropyrrolo[1,2-c][1,3]oxazol-1-one is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula: C7H8Cl3N O2
- Molecular Weight: 244.50 g/mol
- CAS Number: 97538-67-5
The compound features a hexahydropyrrolo structure that contributes to its unique biological properties. The presence of trichloromethyl groups significantly influences its reactivity and interaction with biological systems.
Research indicates that this compound may exert its biological effects through several mechanisms:
- Enzyme Inhibition: The compound has shown potential as an inhibitor of specific enzymes involved in metabolic pathways. For instance, it may inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response.
- Antimicrobial Activity: Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains, possibly through disruption of bacterial cell membranes or inhibition of protein synthesis.
- Anticancer Properties: There is emerging evidence supporting the role of this compound in cancer therapy. It appears to induce apoptosis in cancer cells by activating intrinsic apoptotic pathways.
Biological Activity Data
Activity Type | Observations | Reference |
---|---|---|
Enzyme Inhibition | Inhibits COX enzymes | |
Antimicrobial | Active against Gram-positive bacteria | |
Anticancer | Induces apoptosis in cancer cell lines |
Case Studies and Research Findings
-
Antimicrobial Studies:
A study evaluated the antimicrobial efficacy of this compound against various pathogens. The results indicated significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating infections caused by these bacteria . -
Cancer Research:
In vitro studies demonstrated that this compound could significantly reduce the viability of breast cancer cells. Mechanistic studies revealed that it activates caspase pathways leading to apoptosis. This finding highlights its potential as a chemotherapeutic agent . -
Enzyme Interaction:
A detailed kinetic analysis showed that this compound acts as a competitive inhibitor for COX enzymes. This suggests that it could be beneficial in managing inflammation-related disorders .
Safety and Toxicology
While the biological activities are promising, safety assessments are crucial for therapeutic applications. Toxicological studies have indicated moderate toxicity levels at high concentrations; thus, careful dosage regulation is necessary during potential clinical applications.
Properties
IUPAC Name |
(3R,7aR)-3-(trichloromethyl)-5,6,7,7a-tetrahydro-3H-pyrrolo[1,2-c][1,3]oxazol-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8Cl3NO2/c8-7(9,10)6-11-3-1-2-4(11)5(12)13-6/h4,6H,1-3H2/t4-,6-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWQBXRYSVSZLSL-INEUFUBQSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(=O)OC(N2C1)C(Cl)(Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2C(=O)O[C@@H](N2C1)C(Cl)(Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8Cl3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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